(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide
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Overview
Description
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide is an organic compound that features a benzimidazole ring attached to a propenamide group. Benzimidazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of Propenamide Group: The propenamide group can be introduced through a reaction involving acrylamide derivatives under basic or acidic conditions.
Coupling Reaction: The final step involves coupling the benzimidazole ring with the propenamide group, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the propenamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are studied as ligands in catalytic reactions.
Material Science: These compounds are explored for their potential use in organic electronics and photonics.
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives exhibit antimicrobial properties and are investigated for their potential as antibiotics.
Anticancer Agents: Some derivatives show promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry
Agriculture: Benzimidazole compounds are used as fungicides and pesticides.
Pharmaceuticals: They are key intermediates in the synthesis of various pharmaceutical drugs.
Mechanism of Action
The mechanism of action of (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with DNA and proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simple benzimidazole ring.
2-Aminobenzimidazole: A derivative with an amino group at the 2-position.
3-(1H-Benzimidazol-2-yl)propanoic acid: A similar compound with a carboxylic acid group instead of an amide.
Uniqueness
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide is unique due to its specific structural features, such as the (Z)-configuration and the presence of both a benzimidazole ring and a propenamide group. These features may confer distinct biological and chemical properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13)/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCVRZIGZRBKNT-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C\C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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